Cas no 93965-07-2 (Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)-)
![Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)- structure](https://it.kuujia.com/scimg/cas/93965-07-2x500.png)
93965-07-2 structure
Nome del prodotto:Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)-
Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)-
- N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxonaphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazol-1-yl)benzamide
- N-(5,6,7,12,17,22,23,24-Octahydro-5,7,12,17,22,24-hexaoxonaphth(2',3':6,7)indolo(2,3-c)dinaphtho(2,3-a:2',3'-i)carbazol-1-yl)benzamide
- 93965-07-2
- EINECS 300-955-6
-
- Inchi: InChI=1S/C49H23N3O7/c53-25-15-13-22-19-30-23(17-24(22)18-25)14-16-28-35-38-37-33(54)20-31-36(47(57)29-11-6-12-32(34(29)48(31)58)50-49(59)21-7-2-1-3-8-21)43(37)52-44(38)40-39(42(35)51-41(28)30)45(55)26-9-4-5-10-27(26)46(40)56/h1-19,52H,20H2,(H,50,59)
- Chiave InChI: QNFQEIAGYJJIRK-UHFFFAOYSA-N
- Sorrisi: C1C2=C(C3=C(C1=O)C4=C(N3)C5=C(C6=NC7=C8C=C9C=CC(=O)C=C9C=C8C=CC7=C46)C(=O)C1=CC=CC=C1C5=O)C(=O)C1=C(C2=O)C(=CC=C1)NC(=O)C1=CC=CC=C1
Proprietà calcolate
- Massa esatta: 765.15360008g/mol
- Massa monoisotopica: 765.15360008g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 59
- Conta legami ruotabili: 2
- Complessità: 2520
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 160Ų
- XLogP3: 4.4
Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)- Letteratura correlata
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
93965-07-2 (Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)-) Prodotti correlati
- 2379-81-9(Vat Black 27)
- 2379-78-4(C.I. Vat Orange 15)
- 131-92-0(Vat Brown 3)
- 1797848-96-4(1-(3-chloro-4-fluorobenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)azetidine)
- 2060036-82-8(4-methylisoquinoline-5-sulfonyl chloride hydrochloride)
- 2680786-71-2(tert-butyl 5-bromo-7-chloro-1H-indazole-1-carboxylate)
- 1251677-02-7(N-(2H-1,3-benzodioxol-5-yl)-2-4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-ylacetamide)
- 736136-51-9((1r,2r)-2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic Acid)
- 941900-66-9(4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)
- 392243-80-0(2,5-dichloro-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylbenzamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
